molecular formula C14H15BrN2O3 B6953531 (2R)-N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide

(2R)-N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6953531
M. Wt: 339.18 g/mol
InChI Key: ZJCCZUYHGQUNPI-RRKGBCIJSA-N
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Description

(2R)-N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of chromenyl-pyrrolidine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Bromination: Introduction of a bromine atom to the chromenyl ring.

    Cyclization: Formation of the chromenyl structure through cyclization reactions.

    Amidation: Coupling of the chromenyl derivative with a pyrrolidine-2-carboxylic acid derivative to form the final amide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromenyl ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: Halogen substitution reactions might occur at the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized chromenyl derivatives.

    Reduction Products: Reduced pyrrolidine derivatives.

    Substitution Products: Substituted chromenyl-pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for potential inhibitory effects on specific enzymes.

    Receptor Binding: Investigated for binding affinity to certain biological receptors.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

    Pharmacology: Studied for pharmacokinetic and pharmacodynamic properties.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Agriculture: Investigated for use as agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-(3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide: Lacks the bromine atom.

    (2R)-N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide: Contains a chlorine atom instead of bromine.

Uniqueness

    Bromine Substitution: The presence of the bromine atom may confer unique reactivity and biological activity compared to its analogs.

    Structural Features: The specific arrangement of the chromenyl and pyrrolidine rings may result in distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-N-(8-bromo-3,4-dihydro-2H-chromen-4-yl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c15-9-3-1-2-8-10(6-7-20-13(8)9)17-14(19)11-4-5-12(18)16-11/h1-3,10-11H,4-7H2,(H,16,18)(H,17,19)/t10?,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCCZUYHGQUNPI-RRKGBCIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2CCOC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)NC2CCOC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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